molecular formula C13H13FN2O2 B14882941 ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14882941
M. Wt: 248.25 g/mol
InChI Key: DRBFLUCTAMGUGN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of ethyl acetoacetate with an appropriate amine and a fluorinated benzaldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial production also involves rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    Ethyl 3-amino-4-(2-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    Ethyl 3-amino-4-(2-bromophenyl)-1H-pyrrole-2-carboxylate: The bromine atom introduces different reactivity patterns compared to fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)12-11(15)9(7-16-12)8-5-3-4-6-10(8)14/h3-7,16H,2,15H2,1H3

InChI Key

DRBFLUCTAMGUGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C2=CC=CC=C2F)N

Origin of Product

United States

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